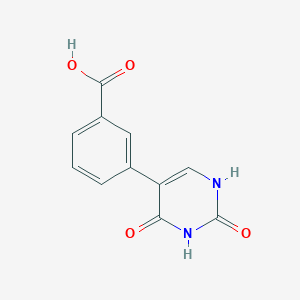

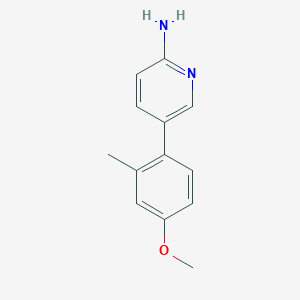

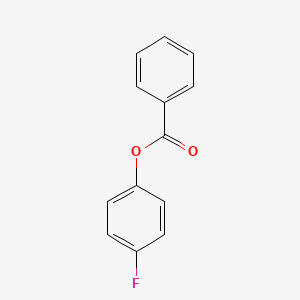

![molecular formula C15H12N2O2 B6285933 4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90% CAS No. 623150-92-5](/img/structure/B6285933.png)

4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile” has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Benzonitriles, including this compound, can undergo various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . Nitriles can also undergo hydrolysis, producing carboxylic acids .Scientific Research Applications

Crystallography and Structural Analysis

This compound has been utilized in crystallography to determine the structure of complex molecules. The crystal structure of a derivative of this compound, specifically (E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethan-1-one oxime, has been elucidated . Such structural analyses are crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of the compound.

Proteomics Research

As a biochemical tool, 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is used in proteomics research . It can help in the identification and quantification of proteins, understanding protein functions, interactions, and localization, which are essential for deciphering complex biological processes.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. It’s particularly useful in constructing decorated six-membered diazines, which are central to a wide range of pharmacological applications .

Drug Design and Discovery

The unique structure of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile makes it valuable in drug design and discovery. Its derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Material Science

In material science, the compound’s molecular structure offers a blend of reactivity and stability, making it suitable for creating novel materials with specific properties. These materials can be used in various applications, including electronics, photonics, and as catalysts .

Pharmacology

Pharmacologically, derivatives of this compound are being investigated for their efficacy in treating various diseases. They are part of a class of compounds known as privileged scaffolds, which are known to interact with multiple types of biological targets .

properties

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRSQJATJAWMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416240 |

Source

|

| Record name | AC1NSATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile | |

CAS RN |

5226-92-6 |

Source

|

| Record name | AC1NSATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

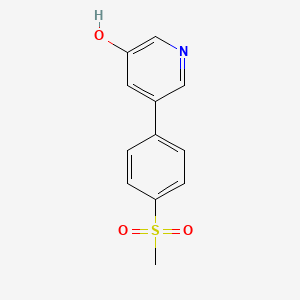

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

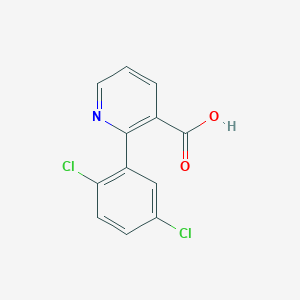

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)